molecular formula C14H13NO5 B6391253 5-(2,4-Dimethoxyphenyl)-6-hydroxynicotinic acid CAS No. 1261891-33-1

5-(2,4-Dimethoxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6391253
CAS No.: 1261891-33-1
M. Wt: 275.26 g/mol
InChI Key: VPNDZKNGWUYHKZ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-6-hydroxynicotinic acid is an organic compound that features a nicotinic acid core substituted with a 2,4-dimethoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2,4-dimethoxybenzoic acid to introduce nitro groups, followed by reduction to amines. Subsequent steps involve cyclization and functional group transformations to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro groups in intermediates can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-6-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-6-hydroxynicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dimethoxyphenyl)-6-hydroxynicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-9-3-4-10(12(6-9)20-2)11-5-8(14(17)18)7-15-13(11)16/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNDZKNGWUYHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CNC2=O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687826
Record name 5-(2,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-33-1
Record name 5-(2,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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